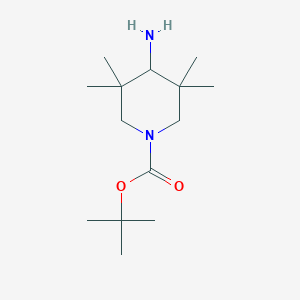

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl and amino groups. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate has been investigated for its neuroprotective effects. Studies suggest it may inhibit amyloid beta aggregation, which is significant in the context of Alzheimer's disease. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been documented in various in vitro studies .

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to its potential efficacy in treating mood disorders. Animal models have shown promising results in reducing depressive behaviors when treated with this compound .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an effective reagent in organic synthesis. Its stability and reactivity allow for the formation of complex molecular structures through various coupling reactions. It is particularly useful in synthesizing piperidine derivatives and other nitrogen-containing compounds .

Catalyst for Polymerization

The compound has also been explored as a catalyst in polymerization reactions. Its ability to stabilize radical intermediates makes it a valuable component in the production of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Materials Science

Additive in Coatings

In materials science, this compound is being studied as an additive in coatings and adhesives. Its chemical structure contributes to improved adhesion properties and resistance to environmental degradation. This application is particularly relevant for developing durable coatings for industrial and automotive uses .

Nanocomposite Development

The integration of this compound into nanocomposites has shown potential for enhancing electrical conductivity and mechanical properties. Research indicates that incorporating this compound into nanostructured materials can lead to innovative applications in electronics and energy storage devices .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxamide: Contains an amide group instead of a carboxylate, which affects its chemical properties and reactivity.

Uniqueness

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate (CAS: 1357600-61-3) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- IUPAC Name : tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate

- Purity : Typically ≥ 97% .

The compound features a piperidine ring with a tert-butyl group and an amino group that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates its potential role as a modulator of neurotransmitter systems and its effects on cellular signaling pathways.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity and Case Studies

Research on the biological activity of this compound is still emerging. Here are some notable findings:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .

- Antidepressant-like Activity : Animal models have shown that administration of this compound results in significant antidepressant-like effects in behavioral tests such as the forced swim test (FST) and tail suspension test (TST). These findings indicate its potential utility in treating depression .

- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULDLGIUYUPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1N)(C)C)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.